1,2-Diethoxypropane
Overview
Description
1,2-Diethoxypropane is a clear colorless liquid . It has been used as a cleansing agent for engines, inkjets, surfaces, and other solvent-type applications . It has also been used as an electrolyte .
Molecular Structure Analysis
The molecular formula of this compound is C7H16O2 . Its average mass is 132.201 Da and its monoisotopic mass is 132.115036 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 132.2007 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Synthesis of Chemical Compounds
1,2-Diethoxypropane is utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of 2-ethoxypropene through pyrolytic decomposition in a liquid medium, achieving an overall yield of 64.8% (Li, 2001). Additionally, it is involved in the transketalization process for producing 5,5-dimethyl-1,4,2-dioxazoles, where its NH and OH moieties are protected in a nonprotic form (Couturier et al., 2002).
2. Optical and Physical Properties Studies
In the field of polymer science, (+)-1,2-Diethoxypropane serves as a model compound for studying the optical rotatory dispersion and proton magnetic resonance of poly(propylene oxide). This research contributes to understanding the solvation and polarizability effects in optically active polymers (Tsunetsugu et al., 1971).
3. Kinetic and Mechanistic Studies in Chemical Reactions
The compound is significant in exploring the kinetics and mechanisms of chemical reactions. For instance, studies on the gas-phase thermal elimination of this compound have provided insights into the rate coefficients and mechanisms of these reactions, including the observation of a concerted cyclic transition state mechanism (Rosas et al., 2012).
4. Application in Microscopy
This compound is used in the rapid chemical dehydration of plant tissue during sample preparation for light and electron microscopy. This method aids in preserving the ultrastructural morphology of tissues for detailed microscopic analysis (Lin et al., 1977).
5. Environmental and Atmospheric Chemistry
The compound's reactivity towards hydroxyl radicals has been studied, providing valuable data for environmental and atmospheric chemistry. Such research helps in understanding the behavior of aliphatic polyethers in the atmosphere and predicting reaction rates of similar compounds (Dagaut et al., 1989).
Safety and Hazards
Properties
IUPAC Name |
1,2-diethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZZPOGZPKYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907259 | |
Record name | 1,2-Diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10221-57-5 | |
Record name | Propylene glycol diethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10221-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70907259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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